molecular formula C31H26N2O4 B14317989 N,N'-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) CAS No. 112304-47-9

N,N'-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide)

Cat. No.: B14317989
CAS No.: 112304-47-9
M. Wt: 490.5 g/mol
InChI Key: BXHSCOTYQSQODJ-UHFFFAOYSA-N
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Description

N,N’-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) is a complex organic compound characterized by its unique structure, which includes two acetylbenzamide groups linked by a methylene bridge through phenylene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) typically involves the reaction of N-acetylbenzamide with a methylene-bridged phenylene compound. The reaction conditions often require a catalyst and a controlled environment to ensure the proper formation of the desired product. Common reagents used in the synthesis include acetic anhydride, methylene chloride, and phenylene derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process typically includes steps such as mixing, heating, and purification to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.

    Substitution: Various substitution reactions can occur, where functional groups on the phenylene rings are replaced by other groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted phenylene derivatives.

Scientific Research Applications

N,N’-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[Methylenedi(4,1-phenylene)]bis(3-methyl-1-piperidinecarboxamide)
  • N,N’-[Methylenedi(4,1-phenylene)]bis(4-morpholinecarboxamide)
  • 1,1’-(Methylenedi-4,1-phenylene)bismaleimide

Uniqueness

N,N’-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

CAS No.

112304-47-9

Molecular Formula

C31H26N2O4

Molecular Weight

490.5 g/mol

IUPAC Name

N-acetyl-N-[4-[[4-[acetyl(benzoyl)amino]phenyl]methyl]phenyl]benzamide

InChI

InChI=1S/C31H26N2O4/c1-22(34)32(30(36)26-9-5-3-6-10-26)28-17-13-24(14-18-28)21-25-15-19-29(20-16-25)33(23(2)35)31(37)27-11-7-4-8-12-27/h3-20H,21H2,1-2H3

InChI Key

BXHSCOTYQSQODJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)CC2=CC=C(C=C2)N(C(=O)C)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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